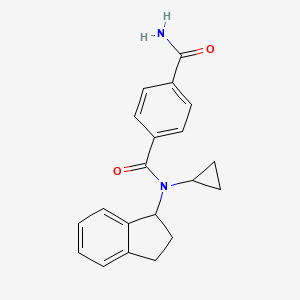
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide, also known as CPIBD, is a chemical compound that has drawn attention in scientific research due to its potential therapeutic applications. CPIBD has been shown to possess analgesic, anti-inflammatory, and anti-tumor properties.
作用機序
The mechanism of action of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide is not fully understood. However, it has been proposed that 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide exerts its analgesic and anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has also been shown to induce apoptosis in cancer cells, suggesting its anti-tumor properties may be due to its ability to induce cell death.
Biochemical and Physiological Effects
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has been shown to have minimal toxicity and side effects in animal studies. In addition to its analgesic, anti-inflammatory, and anti-tumor properties, 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has also been shown to possess antioxidant and neuroprotective effects. These effects make 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide is its ease of synthesis and high yield. Additionally, 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has shown minimal toxicity and side effects in animal studies, making it a promising candidate for further preclinical studies. However, one limitation of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide is its limited solubility in aqueous solutions, which may impact its effectiveness in certain applications.
将来の方向性
For 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide research include the development of analogs, further studies on its mechanism of action, and clinical trials to determine its safety and efficacy in humans.
合成法
The synthesis of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide involves the reaction of cyclopropylamine and 2,3-dihydro-1H-indene-1-carboxylic acid to form 4-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine. This intermediate is then reacted with 4-nitrobenzene-1,4-dicarboxylic acid to produce 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide. The synthesis method of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has been optimized to achieve high yield and purity.
科学的研究の応用
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic properties, making it a potential candidate for the treatment of pain. 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has also been shown to have anti-inflammatory properties, indicating its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has exhibited anti-tumor properties, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c21-19(23)14-5-7-15(8-6-14)20(24)22(16-10-11-16)18-12-9-13-3-1-2-4-17(13)18/h1-8,16,18H,9-12H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNLPKKJGWHCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCC3=CC=CC=C23)C(=O)C4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

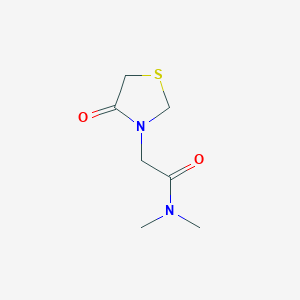

![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)
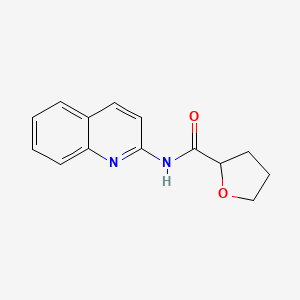
![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)
![2-[4-(1H-pyrazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7544901.png)
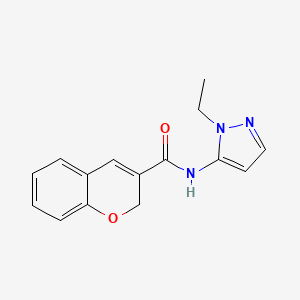
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
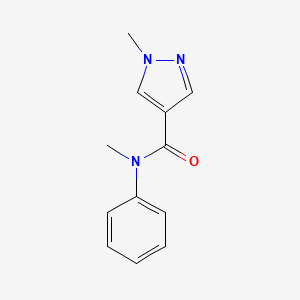
![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)
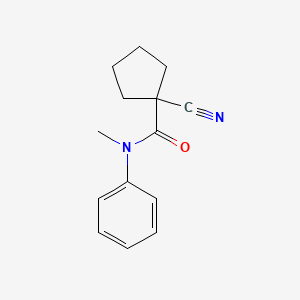
![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)